(2-Chloro-acetylamino)-acetic acid methyl ester: A Versatile Covalent Warhead & Peptidomimetic Scaffold
(2-Chloro-acetylamino)-acetic acid methyl ester: A Versatile Covalent Warhead & Peptidomimetic Scaffold
[1]
CAS Number: 76969-81-8 Synonyms: N-(Chloroacetyl)glycine methyl ester; Methyl (2-chloroacetylamino)acetate Molecular Formula: C₅H₈ClNO₃ Molecular Weight: 165.57 g/mol [1]
Part 1: Executive Summary
In the landscape of modern drug discovery, (2-Chloro-acetylamino)-acetic acid methyl ester (CAS 76969-81-8) serves as a critical electrophilic building block.[1] It is not merely an intermediate but a functional "warhead" precursor used to introduce the
This guide dissects the compound’s utility in Targeted Covalent Inhibitors (TCIs) , Proteolysis Targeting Chimeras (PROTACs) , and Peptidomimetic synthesis . Unlike reversible binders, compounds incorporating this scaffold can achieve near-infinite residence time on their biological targets through irreversible bond formation, a mechanism that has revitalized interest in covalent drugs (e.g., Ibrutinib, Osimertinib).
Part 2: Chemical Identity & Physical Properties[2]
This compound combines a glycine methyl ester backbone with a reactive chloroacetyl group.[2] The ester functionality provides a handle for further derivatization (e.g., hydrolysis to the acid or amidation), while the chloroacetyl group acts as the electrophile.
Table 1: Physicochemical Profile[4]
| Property | Data | Significance |
| Appearance | White to off-white crystalline solid | Easy to handle compared to liquid chloroacetyl chloride.[1][3][4] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Compatible with standard organic synthesis and biological assays. |
| LogP (Calc) | ~0.1 - 0.5 | Low lipophilicity; favorable for fragment-based screening.[1] |
| Reactive Moiety | Moderate reactivity electrophile (less aggressive than acrylamides). | |
| Leaving Group | Chloride ( | Displaced during nucleophilic attack (SN2). |
Part 3: The "Warhead" Mechanism (Actionable Intelligence)
The core value of CAS 76969-81-8 lies in its ability to alkylate nucleophilic residues.[1] In a biological context, it preferentially reacts with the thiol group (
Mechanism of Action: Cysteine Alkylation
The sulfur atom of a cysteine residue (often activated as a thiolate anion,
[1]
Expert Insight: While acrylamides (Michael acceptors) are often preferred in late-stage drug candidates due to their metabolic stability,
Part 4: Synthesis & Manufacturing Protocols
The synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester is robust and scalable.[1] The preferred route involves the acylation of glycine methyl ester hydrochloride.[1]
Protocol: Acylation of Glycine Methyl Ester
Reaction Type: Schotten-Baumann Acylation Scale: 10 mmol (Laboratory Scale)[1]
Reagents:
-
Glycine methyl ester hydrochloride (1.25 g, 10 mmol)
-
Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: Suspend glycine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Cool the suspension to 0°C (ice bath). Add TEA dropwise over 10 minutes. The mixture will become clear as the free amine is liberated, followed by precipitation of TEA[1]·HCl salts.[5][4]
-
Acylation: Add chloroacetyl chloride dropwise via syringe or addition funnel, maintaining the temperature below 5°C. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with saturated
(2 x 20 mL) to neutralize excess acid. -
Wash with Brine (1 x 20 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography.
Part 5: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound is used as a covalent fragment . In screening campaigns, libraries of chloroacetamide-capped fragments are incubated with a target protein.[1] Mass spectrometry is used to detect mass shifts corresponding to the formation of a covalent adduct.[1]
-
Advantage: Identifies shallow binding pockets that reversible ligands might miss.
-
Workflow: Screen
Identify Hit Crystallize Optimize Linker/Warhead.
Peptidomimetics (Peptoids)
It serves as a monomer in the "submonomer" synthesis of peptoids (N-substituted glycines).[1]
-
Step 1: Acylation with chloroacetic acid (or this methyl ester).
-
Step 2: Displacement of the chloride by a primary amine.[1]
-
This iterative process builds protease-resistant peptidomimetics with defined sequences.[1]
PROTAC Linker Chemistry
The ester group can be hydrolyzed to the free acid, allowing it to be coupled to E3 ligase ligands (like Thalidomide or VHL ligands). The chloroacetyl group then serves as an attachment point for the "linker" that connects to the protein of interest (POI) ligand.[1]
Part 6: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected values:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR: Expected peaks at carbonyl carbons (~169 ppm, ~166 ppm), OMe carbon (~52 ppm), and alpha-carbons (~41–42 ppm).
-
Mass Spectrometry (ESI):
-
Expected
( ) and ( ) in a 3:1 ratio (characteristic chlorine isotope pattern).
-
Part 7: Handling & Safety (Self-Validating Protocols)
Hazard Class: Alkylating Agent, Skin/Eye Irritant.
-
Quenching Protocol: Because this compound is designed to react with thiols, spills or waste should be quenched with an excess of a thiol reagent (e.g., Cysteine or Methionine in aqueous buffer at pH 8) before disposal. This converts the reactive alkylator into a harmless thioether.
-
PPE: Double nitrile gloves are recommended. The compound can penetrate skin and alkylate epidermal proteins, leading to sensitization (allergic contact dermatitis).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or displacement of the chloride by moisture over long periods.
Part 8: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122755, Glycine methyl ester hydrochloride. Retrieved from [Link]
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for covalent warhead mechanism).
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] (Foundational text for using chloroacetyl monomers).
Sources
- 1. CN101891638A - Method for producing glycine and glycine ester hydrochloride - Google Patents [patents.google.com]
- 2. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
